N-methyl-3-(methylsulfanyl)aniline hydrochloride
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Overview
Description
N-methyl-3-(methylsulfanyl)aniline hydrochloride is an organic compound with the molecular formula C8H11NS·HCl. It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a methylsulfanyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(methylsulfanyl)aniline hydrochloride can be achieved through several methods. One common approach involves the methylation of 3-(methylsulfanyl)aniline using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic methylation of 3-(methylsulfanyl)aniline using methanol in the presence of a cyclometalated ruthenium complex as a catalyst . This process proceeds under mild conditions and is practical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(methylsulfanyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions may require a base and are often conducted at room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-methyl-3-(methylsulfanyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-3-(methylsulfanyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the context of its use and the specific biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(methylsulfanyl)aniline hydrochloride
- N-methyl-2-(methylsulfanyl)aniline hydrochloride
- N-ethyl-3-(methylsulfanyl)aniline hydrochloride
Uniqueness
N-methyl-3-(methylsulfanyl)aniline hydrochloride is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
N-methyl-3-methylsulfanylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-9-7-4-3-5-8(6-7)10-2;/h3-6,9H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKJYYAUSIEUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)SC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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